

N-Ethylhexylone structure-activity relationship alpha-carbon chain length

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Compound Focus: N-Ethylhexylone

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Comparative Pharmacological & Toxicological Data

The following tables consolidate quantitative data from a key study that synthesized and investigated a series of N-ethyl cathinones, including **N-Ethyl-Hexedrone (NEH)**, by systematically varying the alpha-carbon side-chain length [1] [2].

Table 1: In Vitro Pharmacological Profile at Human Monoamine Transporters

This table shows the potency of different cathinones in inhibiting dopamine (DA) uptake and their selectivity for the DA transporter (DAT) over the serotonin transporter (SERT) [1] [2].

Compound	α -Carbon Chain Length	DA Uptake Inhibition (IC ₅₀ , μ M)	SERT Uptake Inhibition (IC ₅₀ , μ M)	DAT/SERT Inhibition Ratio
NEC	Methyl	1.440	> 100	157
NEB	Ethyl	0.305	51.200	168
NEPD	Propyl	0.091	76.390	844
NEH	Butyl	0.073	> 100	1457

Compound	α -Carbon Chain Length	DA Uptake Inhibition (IC50, μ M)	SERT Uptake Inhibition (IC50, μ M)	DAT/SERT Inhibition Ratio
NEHP	Pentyl	0.251	> 100	426
Cocaine (Control)	-	0.238	2.010	8

Key Findings from Table 1:

- **Potency:** DA uptake inhibition potency follows an **inverted U-shape**, increasing from a methyl (NEC) to a butyl (NEH) chain and then decreasing with a pentyl chain (NEHP) [1] [2].
- **Selectivity:** All tested cathinones were DAT-selective. Elongating the chain from methyl to butyl increased DAT/SERT selectivity, with NEH showing the highest selectivity [1] [2].

Table 2: Cytotoxicity and Behavioral Effects in Mice

This table summarizes the toxicological and in vivo effects, demonstrating a trade-off between desired and adverse effects [1] [2].

Compound	α -Carbon Chain Length	Cytotoxicity in PC12 Cells (TC50, μ M)	Psychostimulant Effect (Locomotion)	Rewarding Properties	Anxiogenic Effects
NEC	Methyl	281.3	Medium Dose	Yes	High Dose
NEB	Ethyl	144.2	Medium Dose	Yes	High Dose
NEPD	Propyl	71.2	Medium Dose	Not Shown	High Dose
NEH	Butyl	42.1	Medium Dose	Not Shown	High Dose
NEHP	Pentyl	29.5	Medium Dose	Not Shown	High Dose
Methamphetamine (Control)	-	709.6	-	-	-

Key Findings from Table 2:

- **Cytotoxicity:** There is a clear inverse relationship between chain length and cell viability. **Longer chains correlate with higher cytotoxicity**, likely due to enhanced membrane penetration. All tested cathinones were more cytotoxic than methamphetamine [1] [2].
- **Behavioral Effects:** All compounds induced psychostimulant effects at medium doses and anxiety-like behavior at high doses. Reward was demonstrated for NEC and NEB [1] [2].

Experimental Protocol Overview

The data in the tables above were generated using the following standardized experimental methodologies [1] [2]:

- **1. Compound Synthesis & Characterization**

- Five N-ethyl cathinone analogues were synthesized, differing only in the length of the aliphatic chain on the alpha-carbon (from methyl to pentyl).
- The chemical structures were verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [2].

- **2. In Vitro Neuropharmacology**

- **Cell Model:** HEK293 cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT).
- **Uptake Inhibition Assay:** Cells were incubated with the test cathinone and a radiolabeled neurotransmitter ($[^3\text{H}]$ DA or $[^3\text{H}]$ 5-HT). The IC50 value (concentration that inhibits 50% of neurotransmitter uptake) was determined to measure potency [1] [2].
- **Binding Affinity Assay:** The ability of cathinones to displace a known radioligand from the transporter was measured to determine binding affinity (Ki) [2].

- **3. In Vitro Cytotoxicity**

- **Cell Model:** PC12 cell line (a model for neuronal cells).
- **Assay:** Cells were exposed to various concentrations of the cathinones. Cell viability was measured to determine the TC50 value (toxic concentration that reduces cell survival by 50%) [1] [2].

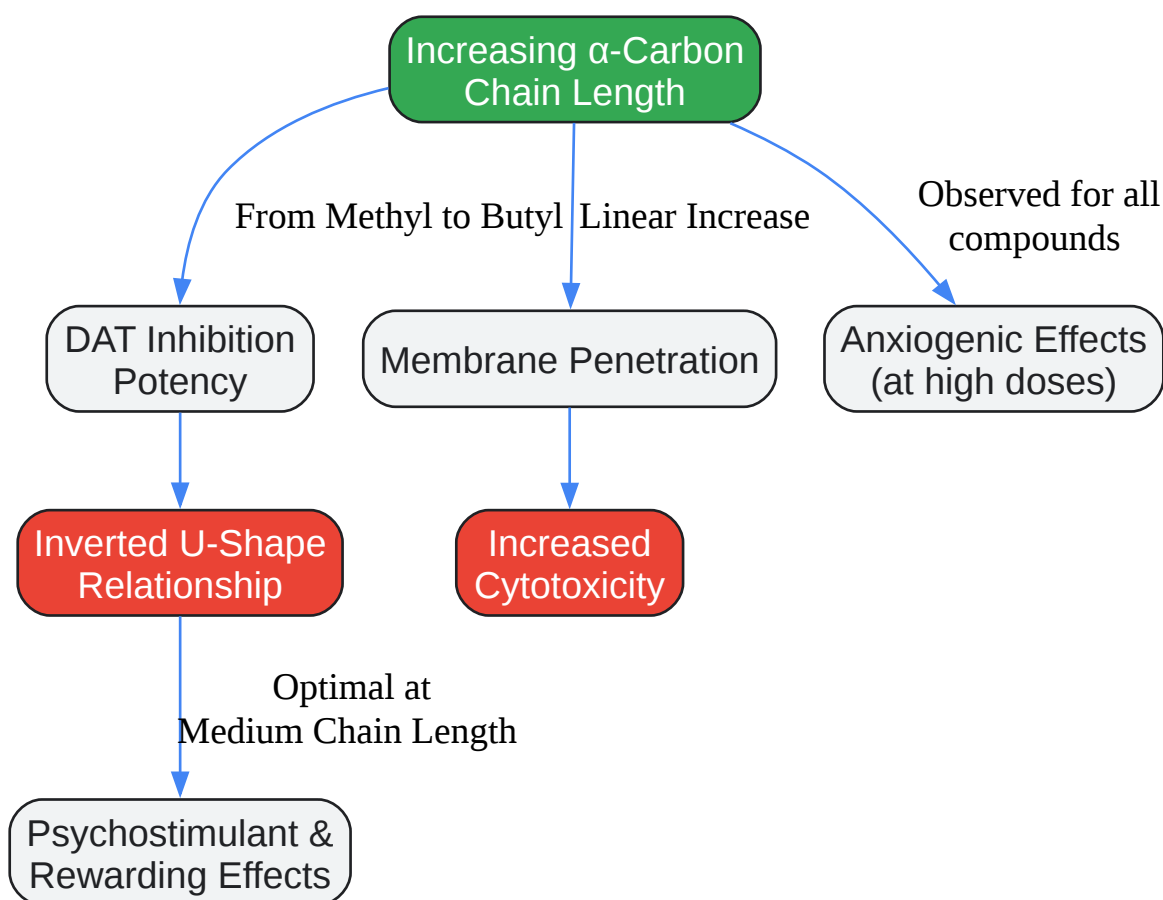
- **4. In Vivo Behavioral Studies**

- **Animal Model:** Swiss CD-1 mice.

- **Locomotor Activity:** Measured using activity cages after acute intraperitoneal (i.p.) injection of the compounds at low, medium, and high doses.
- **Rewarding Properties:** Assessed using the Conditioned Place Preference (CPP) paradigm.
- **Anxiogenic Effects:** Evaluated using behavioral tests like the Elevated Plus Maze [1] [2].

Structure-Activity Relationship Workflow

The diagram below illustrates the logical flow and key conclusions from the experimental data on how alpha-carbon chain length influences the properties of N-ethyl cathinones.



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Key Conclusions for Researchers

The structure-activity relationship analysis reveals critical trade-offs for drug development professionals:

- **Optimizing for Target Engagement:** For mechanisms where **potent and selective dopamine transporter inhibition** is desired, a **butyl side-chain (as in NEH)** appears optimal. It provides the peak of the inverted U-shape for both potency and DAT/SERT selectivity [1] [2].
- **Toxicological Considerations:** The same structural feature that enhances potency (longer alkyl chain) also **directly increases cellular cytotoxicity**. This presents a significant challenge for candidate optimization, as improving pharmacological activity may concurrently elevate toxicological risk [1] [2].
- **Behavioral Correlates:** The in vitro DAT inhibition potency correlates with in vivo **psychostimulant and rewarding effects**, which are maximal at medium chain lengths. However, all compounds in the series induced **anxiety-like behavior at high doses**, indicating a common risk of adverse effects [1] [2].

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References

1. Structure-Activity Relationship of N-Ethyl-Hexedrone ... [pubmed.ncbi.nlm.nih.gov]
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